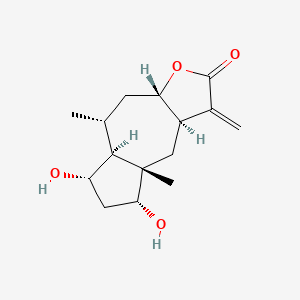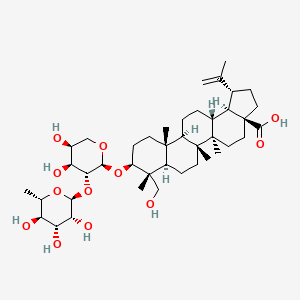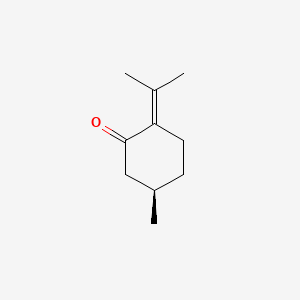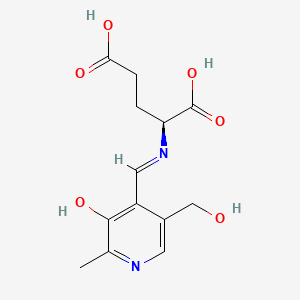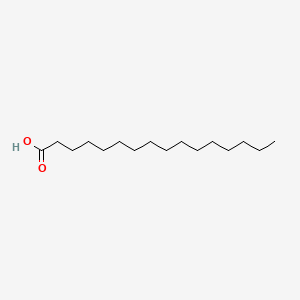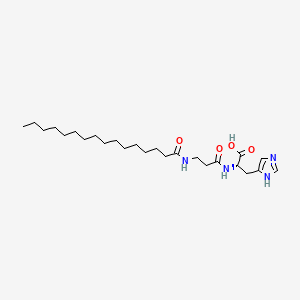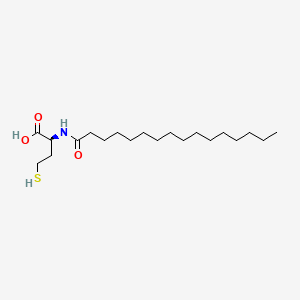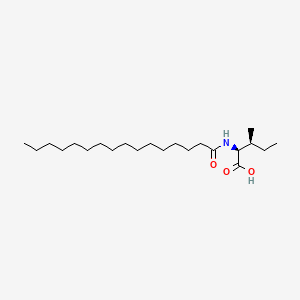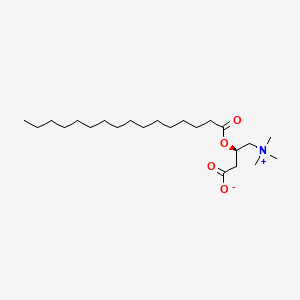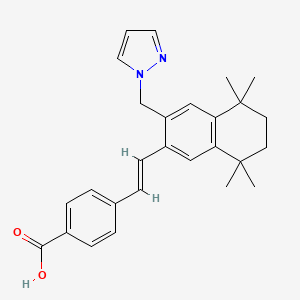
Paracetamol mercapturate
Vue d'ensemble
Description
Paracetamol mercapturate, also known as N-acetylcysteine conjugate of paracetamol, is a metabolite formed during the detoxification of paracetamol (acetaminophen) in the liver. This compound is a result of the conjugation of paracetamol with glutathione, followed by further metabolism to form the mercapturate derivative. It is a non-toxic metabolite that is excreted in the urine, playing a crucial role in the safe elimination of paracetamol from the body.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of paracetamol mercapturate involves several steps:
Conjugation with Glutathione: Paracetamol is metabolized by cytochrome P450 enzymes to form a reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI). This intermediate is then conjugated with glutathione to form a glutathione conjugate.
Formation of Mercapturate: The glutathione conjugate undergoes further enzymatic reactions, including the removal of glutamic acid and glycine, resulting in the formation of a cysteine conjugate. This cysteine conjugate is then acetylated to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves the use of liver microsomes or isolated hepatocytes to facilitate the enzymatic reactions required for its formation. The process is optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: Paracetamol undergoes oxidation by cytochrome P450 enzymes to form NAPQI.
Conjugation: NAPQI is conjugated with glutathione to form a glutathione conjugate.
Substitution: The glutathione conjugate undergoes substitution reactions to form the cysteine conjugate and subsequently the mercapturate derivative.
Common Reagents and Conditions:
Cytochrome P450 enzymes: Required for the initial oxidation of paracetamol.
Glutathione: Acts as a nucleophile in the conjugation reaction.
Enzymes: Various enzymes, including gamma-glutamyltransferase and cysteinylglycinase, facilitate the conversion of the glutathione conjugate to the mercapturate derivative.
Major Products Formed:
NAPQI: A reactive intermediate formed during the oxidation of paracetamol.
Glutathione Conjugate: Formed by the conjugation of NAPQI with glutathione.
Cysteine Conjugate: Formed by the removal of glutamic acid and glycine from the glutathione conjugate.
This compound: The final non-toxic metabolite excreted in the urine.
Applications De Recherche Scientifique
Paracetamol mercapturate has several scientific research applications:
Toxicology Studies: Used as a biomarker to study paracetamol metabolism and hepatotoxicity.
Pharmacokinetics: Helps in understanding the pharmacokinetic profile of paracetamol and its metabolites.
Drug Development: Assists in the development of safer analgesic drugs by providing insights into the detoxification pathways of paracetamol.
Clinical Diagnostics: Used in clinical diagnostics to monitor paracetamol overdose and liver function.
Mécanisme D'action
The mechanism of action of paracetamol mercapturate involves the detoxification of the reactive intermediate NAPQI. NAPQI is highly reactive and can cause cellular damage by binding to cellular macromolecules. The conjugation with glutathione neutralizes NAPQI, preventing its harmful effects. The subsequent formation of this compound ensures the safe elimination of the detoxified product from the body.
Molecular Targets and Pathways:
Cytochrome P450 enzymes: Involved in the initial oxidation of paracetamol.
Glutathione: Acts as a detoxifying agent by conjugating with NAPQI.
Enzymatic Pathways: Various enzymes facilitate the conversion of the glutathione conjugate to this compound.
Comparaison Avec Des Composés Similaires
Paracetamol mercapturate can be compared with other similar compounds involved in the detoxification of paracetamol:
Paracetamol Glucuronide: Formed by the conjugation of paracetamol with glucuronic acid. It is another major non-toxic metabolite excreted in the urine.
Paracetamol Sulfate: Formed by the conjugation of paracetamol with sulfate. It is also a non-toxic metabolite excreted in the urine.
Paracetamol Cysteine Conjugate: An intermediate in the formation of this compound.
Uniqueness: this compound is unique in its role as a detoxification product that neutralizes the highly reactive and toxic intermediate NAPQI. Its formation ensures the safe elimination of paracetamol from the body, preventing potential hepatotoxicity.
Propriétés
IUPAC Name |
(4-acetamidophenyl) (2R)-2-acetamido-3-sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-8(16)14-10-3-5-11(6-4-10)19-13(18)12(7-20)15-9(2)17/h3-6,12,20H,7H2,1-2H3,(H,14,16)(H,15,17)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEYFNUDSXITGC-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C(CS)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)[C@H](CS)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204306 | |
| Record name | Paracetamol mercapturate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55748-93-1 | |
| Record name | Paracetamol mercapturate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055748931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Paracetamol mercapturate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does paracetamol metabolism differ in patients undergoing chemotherapy?
A: Research indicates that children undergoing chemotherapy exhibit a different pattern of paracetamol excretion compared to children not receiving chemotherapy []. Notably, repeated paracetamol administration in these patients is associated with a significant increase in the products of oxidative metabolism, including paracetamol mercapturate. This observation suggests a potential increase in metabolism via the hepatotoxic N-acetyl-p-benzo-quinone-imine (NAPQI) pathway [].
Q2: What is the significance of monitoring this compound levels?
A2: this compound is a urinary metabolite of paracetamol formed via the glutathione conjugation pathway, which detoxifies the reactive metabolite NAPQI. Monitoring this compound excretion can offer insights into the extent of NAPQI formation and the body's detoxification capacity. This information could be valuable in assessing the risk of hepatotoxicity, particularly in patients receiving repeated doses or those with compromised liver function.
Q3: Can other drugs influence paracetamol metabolism and mercapturate formation?
A: Yes, co-administration of certain drugs can alter paracetamol metabolism and subsequently affect the levels of its metabolites, including this compound. For instance, studies have shown that glucosamine, a dietary supplement used for osteoarthritis, can significantly elevate the maximum serum concentration (Cmax) of paracetamol glucuronide while reducing the Cmax and area under the curve (AUClast) of the toxic metabolites this compound and paracetamol cysteine [].
Q4: Are there analytical methods available to quantify this compound?
A: Yes, high-performance liquid chromatography (HPLC) methods have been developed for the simultaneous determination of paracetamol and its metabolites, including this compound, in biological samples like rat serum [] and human urine []. These methods offer valuable tools for pharmacokinetic studies and therapeutic drug monitoring.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


